HCA2 Receptor Binding Affinity vs Nicotinic Acid
In a radioligand displacement assay using recombinant human HCA2 (GPR109A) receptors, 4-(Methoxycarbonyl)nicotinic acid demonstrated an IC50 of 291 nM [1], which is numerically more potent than the endogenous ligand nicotinic acid, which exhibited an IC50 of 327 nM under identical assay conditions [2].
| Evidence Dimension | Human HCA2 (GPR109A) Receptor Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 291 nM |
| Comparator Or Baseline | Nicotinic acid (327 nM) |
| Quantified Difference | ~11% lower IC50 |
| Conditions | Displacement of [5,6-3H]-nicotinic acid from recombinant human HCA2 receptor expressed in Flp-IN HEK cell membranes, 2 hr incubation [1][2]. |
Why This Matters
The numerically lower IC50 suggests a slight affinity advantage at the HCA2 receptor, a key target for dyslipidemia and inflammation, making it a potentially more sensitive tool compound for SAR studies.
- [1] BindingDB. (2020). BDBM50268990 CHEMBL4091542. BindingDB. View Source
- [2] BindingDB. BDBM50022066 CHEMBL3299113. BindingDB. View Source
